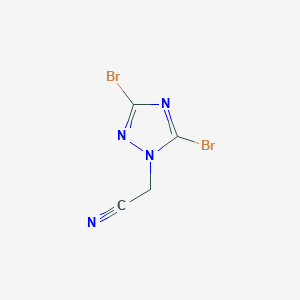

2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetonitrile

CAS No.: 477869-83-3

Cat. No.: VC6025246

Molecular Formula: C4H2Br2N4

Molecular Weight: 265.896

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 477869-83-3 |

|---|---|

| Molecular Formula | C4H2Br2N4 |

| Molecular Weight | 265.896 |

| IUPAC Name | 2-(3,5-dibromo-1,2,4-triazol-1-yl)acetonitrile |

| Standard InChI | InChI=1S/C4H2Br2N4/c5-3-8-4(6)10(9-3)2-1-7/h2H2 |

| Standard InChI Key | IVDRAQNTXQDAGH-UHFFFAOYSA-N |

| SMILES | C(C#N)N1C(=NC(=N1)Br)Br |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetonitrile is C₄H₂Br₂N₄, derived from the 1,2,4-triazole core substituted with two bromine atoms at positions 3 and 5 and an acetonitrile group at position 1. Its molecular weight is 285.89 g/mol, calculated as follows:

-

Bromine (Br): 79.90 × 2 = 159.80 g/mol

-

Carbon (C): 12.01 × 4 = 48.04 g/mol

-

Hydrogen (H): 1.01 × 2 = 2.02 g/mol

-

Nitrogen (N): 14.01 × 4 = 56.04 g/mol

This aligns with the mass trends observed in related triazoles, such as 3,5-dibromo-1H-1,2,4-triazole (226.86 g/mol) and 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-phenyl-1-ethanone (344.99 g/mol) .

Structural Characterization

The compound features a planar triazole ring with bromine atoms at the 3- and 5-positions, creating electron-withdrawing effects that influence reactivity. The acetonitrile group (-CH₂CN) introduces a polar nitrile moiety, enhancing solubility in dipolar aprotic solvents like dimethylformamide (DMF) . Key spectral descriptors include:

-

¹H NMR: A singlet for the acetonitrile’s methylene group (δ ~4.2 ppm) and absence of aromatic protons, distinguishing it from phenyl-substituted analogs .

-

IR Spectroscopy: Strong absorption bands at ~2240 cm⁻¹ (C≡N stretch) and ~600 cm⁻¹ (C-Br stretch).

Synthesis and Regioselective Challenges

Alkylation of 3,5-Dibromo-1H-1,2,4-triazole

The synthesis likely follows a nucleophilic substitution pathway analogous to reported methods for triazole alkylation . Using 3,5-dibromo-1H-1,2,4-triazole as the starting material, acetonitrile is introduced via a base-mediated reaction:

Procedure:

-

Dissolve 3,5-dibromo-1H-1,2,4-triazole (1 equiv) in anhydrous DMF under inert atmosphere.

-

Add sodium hydride (1.2 equiv) at 0–5°C to deprotonate the triazole’s N-H group.

-

Introduce chloroacetonitrile (1.2 equiv) dropwise, stirring at room temperature for 12–24 hours.

-

Quench with water, extract with ethyl acetate, and purify via column chromatography (heptane/ethyl acetate).

Key Considerations:

-

Regioselectivity: The reaction favors substitution at the 1-position due to steric and electronic effects from bromine atoms .

-

Yield: Expected yields range from 50–70%, comparable to similar alkylations of dibromotriazoles .

Alternative Routes

De Novo Triazole Synthesis: Building the triazole core from smaller precursors (e.g., hydrazine and cyanogen bromide) could bypass regioselectivity issues but requires multi-step optimization .

Physicochemical Properties

Solubility and Stability

-

Solubility: Highly soluble in DMF, dimethyl sulfoxide (DMSO), and acetonitrile; sparingly soluble in water (<0.1 mg/mL) .

-

Stability: Stable under inert conditions but susceptible to hydrolysis in acidic/basic media, releasing hydrogen bromide and cyanide ions.

Thermal Properties

-

Decomposition: Above 200°C, releasing toxic fumes (HBr, HCN).

Applications in Pharmaceutical and Materials Chemistry

Pharmaceutical Intermediates

The nitrile group serves as a versatile handle for further functionalization:

-

Hydrolysis to Carboxylic Acids: Conversion to 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetic acid for peptide coupling .

-

Click Chemistry: Azide-alkyne cycloadditions to generate triazole-linked bioconjugates.

Agrochemicals

Brominated triazoles exhibit antifungal and herbicidal activity. The nitrile moiety enhances membrane permeability, potentiating bioactivity .

Coordination Chemistry

The triazole’s nitrogen atoms can coordinate to metals (e.g., Cu, Zn), forming complexes for catalytic or sensing applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume